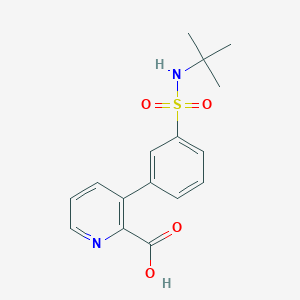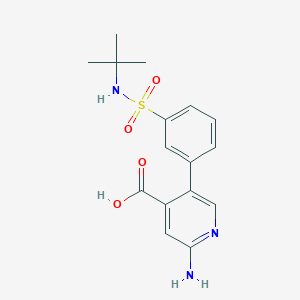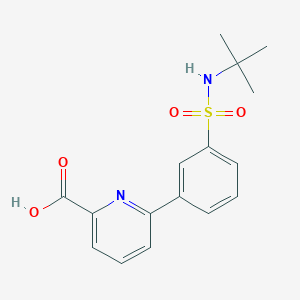![molecular formula C16H16N2O4S B6395349 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1262004-69-2](/img/structure/B6395349.png)
5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid (5-PPSP) is a novel small molecule that has been gaining attention in the scientific research community for its potential applications in a variety of fields. 5-PPSP is an organosulfur compound with a unique chemical structure, consisting of a pyrrolidine ring, a phenyl ring, and a picolinic acid moiety. This compound has been shown to have a wide range of properties, including antioxidant, anti-inflammatory, and antifungal activities. In addition, 5-PPSP has been found to possess a variety of other biochemical and physiological effects, making it a promising candidate for further research and development.
Scientific Research Applications
5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been studied for its potential applications in a variety of scientific research fields. For example, it has been used as an antioxidant in cell culture studies, as an anti-inflammatory in animal models of inflammation, and as an antifungal agent in laboratory experiments. In addition, 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been investigated for its potential use as a therapeutic agent for a variety of conditions, including cancer, diabetes, and neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is not yet fully understood. However, it is believed that the compound binds to and inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of enzyme activity is thought to be responsible for the compound’s anti-inflammatory and antifungal activities. In addition, 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been found to possess antioxidant properties, which may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. In animal models, the compound has been found to possess anti-inflammatory and antifungal activities, as well as antioxidant properties. In addition, 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been shown to reduce the levels of certain biomarkers of inflammation and oxidative stress, such as interleukin-6 (IL-6) and malondialdehyde (MDA).
Advantages and Limitations for Lab Experiments
The use of 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% in laboratory experiments has several advantages. The compound is relatively easy to synthesize and is readily available commercially. In addition, the compound has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research and development. However, the compound is not without its limitations. In particular, the exact mechanism of action of 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is not yet fully understood, and more research is needed to elucidate this.
Future Directions
The potential applications of 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% are numerous, and there are a variety of possible future directions for research and development. For example, further research is needed to understand the exact mechanism of action of the compound, as well as to investigate its potential use as a therapeutic agent for a variety of conditions. In addition, further studies are needed to explore the potential use of 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% as an antioxidant in food and beverage applications. Finally, further research is needed to investigate the potential use of 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% as an antimicrobial agent, as well as to explore its potential use in the development of new drugs and drug delivery systems.
Synthesis Methods
The synthesis of 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is a multi-step process that involves the reaction of a pyrrolidine ring with a phenyl ring, followed by the addition of a picolinic acid moiety. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF). The reaction is catalyzed by a base, such as sodium hydroxide, and the desired product is isolated by column chromatography.
properties
IUPAC Name |
5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)15-8-5-13(11-17-15)12-3-6-14(7-4-12)23(21,22)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFJPSLGDCXMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395277.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395284.png)
![6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395288.png)
![6-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395290.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395295.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395302.png)

![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)



![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)

